

Introduction: The Significance of Physicochemical Characterization

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Compound of Interest

Compound Name: *3-Amino-5-methyl-1H-indazol-7-ol*

Cat. No.: *B13254162*

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3-Amino-5-methyl-1H-indazol-7-ol is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Indazole derivatives are integral to numerous therapeutic agents, including kinase inhibitors, owing to their ability to form key interactions with biological targets.[3] The journey of a promising molecule like **3-Amino-5-methyl-1H-indazol-7-ol** from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of **3-Amino-5-methyl-1H-indazol-7-ol**. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the theoretical considerations and provides robust, field-proven experimental protocols to generate this critical data. Understanding these properties is not merely a data-gathering exercise; it is essential for designing effective formulations, ensuring accurate biological assay results, and meeting stringent regulatory requirements for drug development.[4][5]

Part 1: Solubility Profile of 3-Amino-5-methyl-1H-indazol-7-ol

Aqueous solubility is a paramount property for any potential therapeutic agent, as it directly influences absorption, distribution, and overall bioavailability. For indazole derivatives, achieving a favorable solubility profile is a common challenge that often requires structural modification or formulation strategies.[6]

Theoretical Considerations Based on Molecular Structure

The structure of **3-Amino-5-methyl-1H-indazol-7-ol** features several functional groups that will dictate its solubility behavior:

- **Indazole Core:** The bicyclic aromatic system is inherently lipophilic, which tends to decrease aqueous solubility.[3]
- **Amino Group (-NH₂):** As a basic functional group, it can be protonated at acidic pH, forming a charged species (e.g., -NH₃⁺). This ionization dramatically increases aqueous solubility.
- **Hydroxyl Group (-OH):** The phenolic hydroxyl group is acidic and can be deprotonated at basic pH to form a phenoxide ion. It can also act as a hydrogen bond donor and acceptor, contributing positively to aqueous solubility.
- **Methyl Group (-CH₃):** This is a small, nonpolar group that slightly increases lipophilicity.

Based on these features, the solubility of **3-Amino-5-methyl-1H-indazol-7-ol** is expected to be highly pH-dependent, exhibiting amphoteric behavior with lowest solubility near its isoelectric point and higher solubility in both acidic and basic solutions.

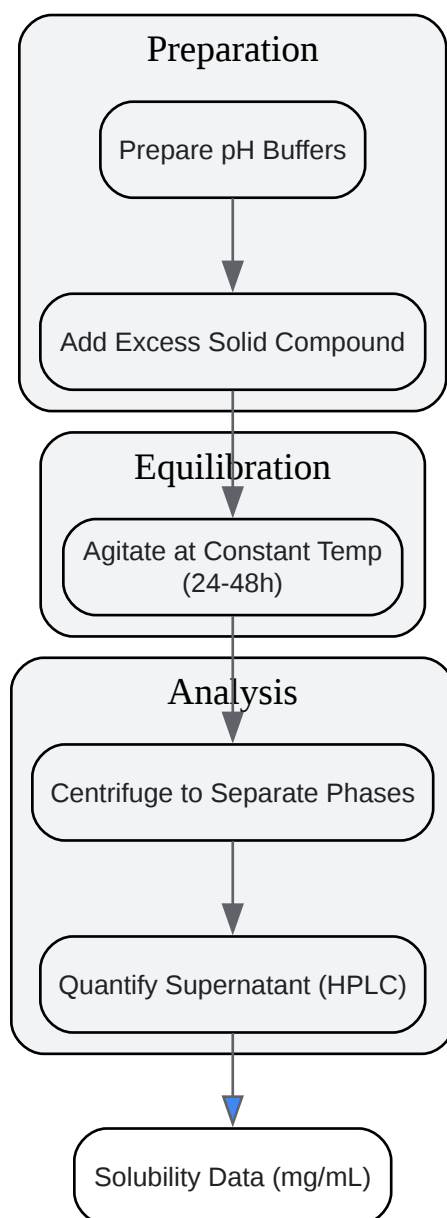
Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask method, compliant with OECD Guideline 105.[7] This protocol establishes a self-validating system by ensuring equilibrium is reached between the dissolved and solid states of the compound.

Protocol: Equilibrium Solubility Determination

- **Preparation of Media:** Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
- **Sample Addition:** Add an excess amount of solid **3-Amino-5-methyl-1H-indazol-7-ol** to a vial containing a known volume of each buffer. The excess solid is crucial to ensure a saturated solution is formed.
- **Equilibration:** Seal the vials and agitate them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
- **Phase Separation:** After equilibration, stop the agitation and allow the vials to stand. Centrifuge the samples at high speed to pellet the undissolved solid.
- **Quantification:** Carefully remove an aliquot of the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
- **Data Analysis:** The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

The workflow for this protocol is illustrated below.



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Caption: Shake-Flask Solubility Determination Workflow.

Data Presentation: Predicted Solubility Profile

While experimental data must be generated, a predicted summary helps frame expectations.

Parameter	Expected Value / Behavior	Rationale
Aqueous Solubility (pH 7.4)	Low to Moderate	The indazole core is lipophilic; ionization will be partial at neutral pH.
Solubility in 0.1 N HCl	High	The amino group will be fully protonated, leading to high solubility.
Solubility in 0.1 N NaOH	High	The phenolic hydroxyl group will be deprotonated, increasing solubility.
Solubility in DMSO	High	Common for heterocyclic compounds used in initial stock solutions for biological screening.[2]
Solubility in Ethanol	Moderate to High	The molecule has both polar and nonpolar character.

Part 2: Stability Profile of 3-Amino-5-methyl-1H-indazol-7-ol

Stability testing is a regulatory requirement and a critical component of drug development, ensuring that a drug substance maintains its quality, efficacy, and safety over time.[9][10]

Forced degradation (stress testing) is an essential first step to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11][12]

Potential Degradation Pathways

The functional groups in **3-Amino-5-methyl-1H-indazol-7-ol** make it susceptible to specific degradation pathways:

- **Oxidation:** The electron-rich aromatic system, particularly the phenol and amino groups, is susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

- Photodegradation: Aromatic heterocyclic compounds often absorb UV light, which can lead to photochemical reactions and degradation.
- Hydrolysis: While the core indazole ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other reactions, though this is less common than oxidation.[12]

Experimental Protocol: Forced Degradation Study

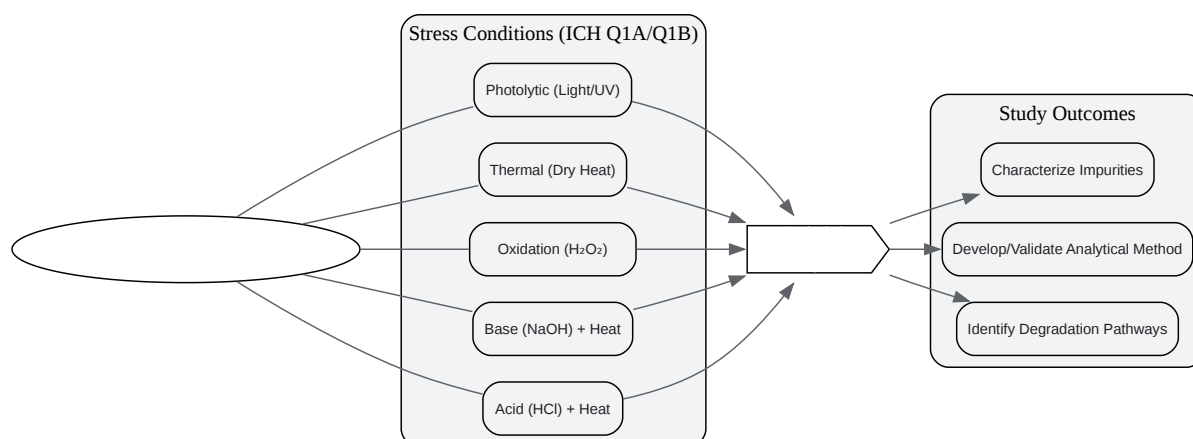
A forced degradation study intentionally exposes the compound to harsh conditions to identify likely degradation products and establish degradation pathways. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants.[13]

Protocol: Multi-Condition Forced Degradation

- Sample Preparation: Prepare solutions of **3-Amino-5-methyl-1H-indazol-7-ol** (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
- Stress Conditions: Expose the sample solutions to the following conditions in parallel:
 - Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours).
 - Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80 °C for a specified time.
 - Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.
 - Thermal Degradation: Heat the solution (in a neutral buffer) and the solid compound at a high temperature (e.g., 105 °C).
 - Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Timepoint Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples.

- Analytical Method: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.
- Data Evaluation: Calculate the percentage of degradation for the parent compound and the relative percentage of each degradation product.

The logical flow of a forced degradation study is presented below.



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